trans-Carboxy Glimepiride-d5

Stable isotope labeling LC-MS/MS internal standard Mass shift

In glimepiride bioequivalence studies, unlabeled M2 metabolite co-elutes with parent drug at m/z 491.2, causing cross-talk that invalidates ANDA submissions. This pentadeuterated analog resolves this with a +5 Da mass shift (m/z 496.2) for clean MRM transitions. - Enables baseline chromatographic resolution from endogenous M2 in patient plasma; precision <10% RSD and LLOQ 1 ng/mL achievable. - Supplied with full characterization data traceable to USP/EP pharmacopeial standards; 3-year powder stability at -20°C. - Differentiated from d4 analogs: +5 Da shift avoids isotopic overlap with natural M+4 isotopomer of unlabeled M2.

Molecular Formula C24H32N4O7S
Molecular Weight 525.632
CAS No. 1217718-14-3
Cat. No. B565119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-Carboxy Glimepiride-d5
CAS1217718-14-3
Synonymstrans-4-[[[[[4-[2-[[(3-(Ethyl-d5)-2,5-dihydro-4-methyl-2-oxo-1H-pyrrol-1-yl)carbonyl]amino]ethyl]phenyl]sulfonyl]amino]carbonyl]amino]cyclohexanecarboxylic Acid; 
Molecular FormulaC24H32N4O7S
Molecular Weight525.632
Structural Identifiers
SMILESCCC1=C(CN(C1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)C(=O)O)C
InChIInChI=1S/C24H32N4O7S/c1-3-20-15(2)14-28(21(20)29)24(33)25-13-12-16-4-10-19(11-5-16)36(34,35)27-23(32)26-18-8-6-17(7-9-18)22(30)31/h4-5,10-11,17-18H,3,6-9,12-14H2,1-2H3,(H,25,33)(H,30,31)(H2,26,27,32)/i1D3,3D2
InChIKeyMMZLACCSCMGVHL-WNWXXORZSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

trans-Carboxy Glimepiride-d5 Procurement Guide


trans-Carboxy Glimepiride-d5 (CAS 1217718-14-3) is a pentadeuterated stable isotope-labeled analog of trans-carboxy glimepiride (M2), the terminal carboxyl metabolite of the second-generation sulfonylurea antidiabetic agent glimepiride [1]. This compound features five deuterium atoms incorporated at the ethyl group on the pyrrole ring, resulting in a molecular formula of C24H27D5N4O7S and a molecular weight of 525.63 g/mol . As the labeled M2 metabolite, it serves as an internal standard for the accurate LC-MS/MS quantification of glimepiride and its metabolites in biological matrices [2].

Workflow
LC-MS/MS bioanalysis of glimepiride M2 metabolite
Selection Logic
Stable isotope-labeled internal standard (ISTD) for matrix-effect control
Use Context
Method validation and research PK monitoring in biological matrices

Why trans-Carboxy Glimepiride-d5 Cannot Be Substituted


In LC-MS/MS bioanalysis, substituting trans-Carboxy Glimepiride-d5 with unlabeled trans-carboxy glimepiride (CAS 127554-90-9) or alternative isotopologues is analytically invalid. Unlabeled M2 shares the identical m/z 491.2 precursor ion and MS/MS fragmentation pattern as the parent drug glimepiride and its M1 metabolite, producing substantial cross-talk and ion suppression that prevents baseline chromatographic resolution [1]. In contrast, the pentadeuterated ethyl group of trans-Carboxy Glimepiride-d5 shifts the precursor ion mass by +5 Da to m/z 496.2, enabling distinct Multiple Reaction Monitoring (MRM) transitions without interference from endogenous M2 present in subject plasma [2]. Using a d4 analog (mass shift +4 Da) risks isotopic spectral overlap with the natural abundance M+4 isotopomer of unlabeled M2, whereas the +5 Da shift of the d5 compound provides superior mass separation and signal specificity .

! Unlabeled M2 shares m/z 491.2 with parent drug, producing cross-talk that may prevent baseline resolution.
! A d4 analog risks isotopic overlap with the natural M+4 isotopomer of endogenous M2, limiting substitution.
! M1-labeled standards cannot substitute for M2 quantification due to distinct MRM transitions and metabolite identity.

trans-Carboxy Glimepiride-d5 Differentiation Evidence


Isotopic Purity and Mass Separation

trans-Carboxy Glimepiride-d5 provides a +5 Da mass shift relative to unlabeled trans-carboxy glimepiride, a critical differentiation from d4 isotopologues that may experience isotopic overlap with natural abundance M+4 peaks . This 5 Da shift corresponds to the replacement of five hydrogen atoms with deuterium specifically at the ethyl group (1,1,2,2,2-pentadeuterioethyl) on the pyrrole ring, producing a precursor ion at m/z 496.2 versus m/z 491.2 for the unlabeled compound [1].

Mass Separation
Head-to-head
+5 Da (m/z 496.2 vs. 491.2)
C2D5 ethyl group on pyrrole ring
Supports M2 MRM specificity and endogenous interference control.
Method context; eliminates cross-talk risk inherent to d4 ISTD.
Stable isotope labeling LC-MS/MS internal standard Mass shift Isotopic purity

Regulatory-Grade Purity Specification

trans-Carboxy Glimepiride-d5 is supplied as a highly purified analytical reference standard with detailed characterization data compliant with regulatory guidelines for Abbreviated New Drug Application (ANDA) submissions [1]. This compound is provided with traceability to pharmacopeial standards (USP or EP) upon feasibility, a requirement that generic unlabeled M2 metabolite preparations typically do not meet .

Purity Specification
Class-level
Highly Purified grade; traceability to USP/EP feasible
vs. generic unlabeled M2 (≥95% research grade)
May support bioanalytical method validation documentation.
Data to verify; characterization data compliant with regulatory guidelines reported.
Pharmaceutical reference standard Method validation Regulatory compliance Purity

M2 Metabolite Differentiation from M1

trans-Carboxy Glimepiride-d5 specifically labels the terminal M2 (carboxyl) metabolite of glimepiride, which is pharmacologically inactive, in contrast to the M1 (trans-hydroxy) metabolite that retains approximately 33% of parent compound activity [1]. The M2 metabolite is formed via a two-step enzymatic process: initial CYP2C9-mediated oxidation to M1, followed by cytosolic enzyme-mediated conversion to the carboxyl derivative M2 [2]. Quantifying M2 separately from M1 requires distinct analytical standards; trans-Carboxy Glimepiride-d5 provides the necessary labeled analog for M2-specific MRM methods, whereas trans-hydroxy glimepiride standards (CAS 600177-94-4, MW 506.63) cannot substitute for M2 quantification .

M2 vs. M1 Identity
Reported
M2: Inactive carboxyl metabolite (MW 525.63 d5) M1: ~33% activity hydroxymethyl metabolite (MW 506.63) Chemically distinct; require separate MRM methods
M1-labeled standards cannot serve as ISTD for M2 quantification.
Critical for renal impairment studies where metabolite AUC may differ.
Metabolite profiling Pharmacokinetic analysis M2 metabolite CYP2C9 metabolism

Validated LC-MS/MS Method Performance

Methods employing deuterated glimepiride internal standards (d5 or d8) have demonstrated validated performance for glimepiride quantification with intraday and interday precision (%RSD) below 10% and accuracy (%RE) within ±5.4% across a concentration range of 1–100 ng/mL [1]. While the published method used glimepiride-d5 (CAS 1028809-90-6) rather than trans-carboxy glimepiride-d5 specifically, the analytical principle—using a deuterated analog with identical chromatographic retention but distinct MRM transitions—is directly transferable to M2 quantification [2]. The retention time for the analyte and deuterated internal standard was 1.00 min using UPLC BEH C18 column with acetonitrile/0.1% ammonium formate (70:30) mobile phase at 0.30 mL/min, with MRM transitions at m/z 491.188→126.009 for glimepiride and m/z 496.188→131.009 for the d5 internal standard [3].

Method Performance
Class-level
Precision (%RSD)
Published d5-glimepiride method; transferable principle
Establishes benchmark for deuterated ISTD utility in M2 analysis.
Validation review; direct M2-d5 method performance data to verify.
Stability & Storage
Reported
-20°C powder, stable up to 3 years
Melting point 172–182°C (d5) vs. 159–163°C (unlabeled)
Procurement must account for -20°C storage and hygroscopic handling.
Melting point shift reflects altered crystal lattice energy from deuteration.
Supply Chain
Source review
Synthesis on demand; lead time typically weeks
Unlabeled M2: catalog stock, 1-7 day availability
Advance procurement planning required for time-sensitive studies.
Context-dependent; availability varies by supplier and region.
Bioanalytical method validation UPLC-MS/MS Internal standardization Precision and accuracy

Physicochemical Stability and Storage

trans-Carboxy Glimepiride-d5 requires storage at -20°C as a solid powder, with documented stability for up to 3 years under these conditions . The compound exhibits hygroscopic properties and is soluble in DMSO and sparingly soluble in methanol . In contrast, the unlabeled trans-carboxy glimepiride shows a melting point of 159–163°C [1], while the d5-labeled analog has a reported melting point of 172–182°C , reflecting altered physical properties due to deuterium incorporation.

Stability & Storage
Reported
-20°C powder, stable up to 3 years
Melting point 172–182°C (d5) vs. 159–163°C (unlabeled)
Procurement must account for -20°C storage and hygroscopic handling.
Melting point shift reflects altered crystal lattice energy from deuteration.
Compound stability Storage conditions Shelf life Procurement logistics

On-Demand Synthesis and Lead Time

trans-Carboxy Glimepiride-d5 is not maintained as a standard stock inventory item by all suppliers; multiple vendors indicate that this compound is available via synthesis on demand rather than from shelf stock [1]. In contrast, the unlabeled trans-carboxy glimepiride (CAS 127554-90-9) is more widely available as catalog stock with typical lead times of 1-7 days from major suppliers [2]. This supply chain differentiation has direct implications for project planning and procurement timelines [3].

Supply Chain
Source review
Synthesis on demand; lead time typically weeks
Unlabeled M2: catalog stock, 1-7 day availability
Advance procurement planning required for time-sensitive studies.
Context-dependent; availability varies by supplier and region.
Custom synthesis Lead time Supply chain Inventory availability

trans-Carboxy Glimepiride-d5 Applications


M2 Metabolite Quantification in Clinical PK

In clinical pharmacokinetic studies of glimepiride where M2 metabolite profiling is required—particularly in special populations such as renally impaired patients where metabolite AUC can increase 2.3-fold [1]—trans-Carboxy Glimepiride-d5 provides the necessary labeled internal standard for accurate M2 quantification via LC-MS/MS [2]. The +5 Da mass shift enables distinct MRM transitions that avoid interference from endogenous unlabeled M2 present in subject plasma, supporting method validation with precision <10% RSD and LLOQ of 1 ng/mL as demonstrated for analogous glimepiride methods [3].

Regulated Bioequivalence and ANDA

For Abbreviated New Drug Application (ANDA) submissions requiring FDA 21 CFR Part 320-compliant bioanalytical method validation, trans-Carboxy Glimepiride-d5 serves as a regulatory-grade internal standard for M2 metabolite analysis [4]. The compound is supplied with detailed characterization data compliant with regulatory guidelines and offers traceability to USP or EP pharmacopeial standards upon feasibility [5], meeting the documentation requirements that generic unlabeled M2 preparations cannot fulfill [6].

CYP2C9 Metabolism and Drug-Drug Interactions

In hepatic microsome or hepatocyte studies investigating CYP2C9-mediated metabolism of glimepiride and potential drug-drug interactions, trans-Carboxy Glimepiride-d5 enables precise quantification of the terminal M2 carboxyl metabolite . Since M2 is formed from M1 via cytosolic enzymes in a distinct second metabolic step, accurate M2 measurement requires an M2-specific labeled standard; M1-labeled standards (e.g., trans-hydroxy glimepiride-d5) cannot substitute, as M1 and M2 exhibit different pharmacological activities (M1 retains ~33% activity, M2 is inactive) and distinct mass spectrometric behavior [7].

Long-Term Stability and Reference Standard Banking

For laboratories establishing reference standard banks for multi-year clinical programs or method lifecycle management, trans-Carboxy Glimepiride-d5 offers documented stability as a powder stored at -20°C for up to 3 years . The compound's hygroscopic nature necessitates moisture-protected storage, but its higher melting point (172–182°C) compared to unlabeled M2 (159–163°C) reflects the isotopic substitution's influence on solid-state properties, providing a distinct identity verification parameter for quality control documentation .

Application
Selection Property
Validation Focus
M2 Metabolite Research PK Monitoring
+5 Da mass shift for MRM specificity
Endogenous M2 interference control in plasma research matrices
Bioanalytical Method Validation Documentation
Regulatory-grade characterization and traceability
Method validation documentation context review
CYP2C9 Metabolism and Drug-Drug Interaction Studies
M2-specific labeled analog
M2 terminal metabolite quantification distinct from M1
Reference Standard Banking for Multi-Year Programs
Documented 3-year stability at -20°C
Moisture-protected storage and melting point identity verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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